trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Adenosine Deaminase Inhibition Purine Derivatives Medicinal Chemistry

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 2084-28-8) is a stereochemically defined cyclohexane carboxylate amino ester hydrochloride salt with the molecular formula C₉H₁₈ClNO₂ and molecular weight 207.70 g/mol. The compound exists as a white to pale yellow crystalline solid at ambient temperature with a reported melting point of 200–202°C and exhibits solubility in chloroform and methanol.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 2084-28-8
Cat. No. B3021186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
CAS2084-28-8
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)N.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H
InChIKeyUPVSMFHQPMRMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Ethyl 4-Aminocyclohexanecarboxylate Hydrochloride (CAS 2084-28-8) – Stereochemically Defined Cyclohexane Amino Ester for Pharmaceutical Intermediates


trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS 2084-28-8) is a stereochemically defined cyclohexane carboxylate amino ester hydrochloride salt with the molecular formula C₉H₁₈ClNO₂ and molecular weight 207.70 g/mol . The compound exists as a white to pale yellow crystalline solid at ambient temperature with a reported melting point of 200–202°C and exhibits solubility in chloroform and methanol . The defining structural feature is the trans (1R,4R) configuration, wherein the 4-amino group and the ethyl carboxylate substituent occupy opposite faces of the cyclohexane ring . This compound is the hydrochloride salt form of the free base trans-ethyl 4-aminocyclohexanecarboxylate (CAS 1678-68-8), offering enhanced crystallinity and handling stability compared to its neutral counterpart [1].

Why Generic Substitution of trans-Ethyl 4-Aminocyclohexanecarboxylate Hydrochloride with Unspecified or Cis Isomers Introduces Stereochemical Risk


In cyclohexane-based building blocks, the stereochemical relationship between the 4-amino and 4-carboxylate substituents governs both conformational population and the spatial orientation of downstream pharmacophores [1]. The trans isomer (CAS 2084-28-8) adopts an equatorial-equatorial or axial-axial disposition depending on substitution, whereas the cis isomer (CAS 61367-17-7) enforces an axial-equatorial arrangement that produces fundamentally different three-dimensional geometry [2]. Substituting an unspecified isomer mixture or the incorrect cis isomer into a synthetic pathway designed for the trans configuration will yield diastereomeric intermediates with altered binding geometry, potentially abolishing target engagement or producing confounding structure-activity relationship (SAR) data . Procurement of stereochemically defined trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride is therefore non-negotiable for reproducible outcomes in stereospecific synthetic routes.

Quantitative Differentiation Evidence for trans-Ethyl 4-Aminocyclohexanecarboxylate Hydrochloride (CAS 2084-28-8) vs. Structural Analogs


Stereochemical Configuration Determines Utility in Adenosine Deaminase Inhibitor Synthesis

The trans isomer of ethyl 4-aminocyclohexanecarboxylate hydrochloride is specifically required for synthesizing trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, a class of adenosine deaminase inhibitors . The cis isomer (CAS 61367-17-7) is not suitable for this transformation, as the stereochemistry of the cyclohexane ring dictates the spatial orientation of the purine pharmacophore upon coupling [1]. This stereochemical requirement has been validated in patent literature describing the preparation of kinase and adenosine deaminase inhibitors where trans-configured cyclohexane scaffolds are explicitly claimed [2].

Adenosine Deaminase Inhibition Purine Derivatives Medicinal Chemistry

Hydrochloride Salt Form Enhances Crystallinity and Handling vs. Free Base

The hydrochloride salt (CAS 2084-28-8, MW 207.70 g/mol) exists as a well-defined crystalline solid with a reported melting point of 200–202°C, offering superior handling characteristics relative to the free base trans-ethyl 4-aminocyclohexanecarboxylate (CAS 1678-68-8, MW 171.24 g/mol), which is reported as a liquid or low-melting solid at ambient temperature . The salt form provides enhanced chemical stability by protecting the primary amine from oxidative degradation and atmospheric CO₂ absorption, and facilitates accurate gravimetric dispensing in milligram-scale parallel synthesis workflows .

Salt Selection Solid-State Chemistry Pharmaceutical Intermediates

Enabling Intermediate for PTP1B and Kinase-Targeted Therapeutic Programs

The trans-configured ethyl 4-aminocyclohexanecarboxylate scaffold is explicitly utilized as a key intermediate in the development of protein tyrosine phosphatase 1B (PTP1B) inhibitors, a validated target for type 2 diabetes and obesity, as well as in kinase-targeting anticancer agents . The trans stereochemistry provides a defined spatial vector between the amino and carboxylate functionalities that enables rational design of bidentate or extended pharmacophores binding to these enzyme active sites. Patent literature further supports the use of trans-4-aminocyclohexanecarboxylate derivatives in androgen receptor (AR)-targeted therapies for castration-resistant prostate cancer [1]. In contrast, the methyl ester analog (CAS 61367-07-5) introduces a different steric and electronic profile at the ester position that may alter downstream coupling efficiency or pharmacokinetic properties .

PTP1B Inhibition Kinase Inhibitors Diabetes Research Oncology

Optimal Application Scenarios for trans-Ethyl 4-Aminocyclohexanecarboxylate Hydrochloride (CAS 2084-28-8) Based on Differentiated Evidence


Synthesis of trans-4-(6-Substituted-9-Purinyl)cyclohexylcarbinols as Adenosine Deaminase Inhibitors

This compound is specifically suited for constructing adenosine deaminase inhibitors bearing a trans-cyclohexane linker between the purine core and the carbinol moiety. The trans stereochemistry positions the purine substituent and the hydroxyl-bearing carbon in the correct spatial orientation required for adenosine deaminase active site engagement. Use of the cis isomer would yield a diastereomeric product with fundamentally different three-dimensional geometry, compromising inhibitory activity . The hydrochloride salt form ensures consistent weighing and dissolution in reaction solvents such as methanol or chloroform during the coupling step .

Preparation of PTP1B Inhibitors for Type 2 Diabetes and Metabolic Disease Research

For medicinal chemistry programs targeting protein tyrosine phosphatase 1B (PTP1B), the trans-4-aminocyclohexanecarboxylate scaffold serves as a conformationally constrained building block that orients key functional groups for bidentate binding to the enzyme's catalytic site. The ethyl ester functionality can be hydrolyzed to the carboxylic acid for further derivatization or retained as a prodrug moiety . Procurement of the stereochemically pure trans-hydrochloride ensures that downstream intermediates maintain the correct geometry for target engagement and eliminates the need for chiral separation steps that would otherwise reduce overall yield [1].

Development of Androgen Receptor (AR)-Targeted Therapeutics for Castration-Resistant Prostate Cancer

Patent literature demonstrates the use of trans-4-aminocyclohexanecarboxylate derivatives as intermediates in the synthesis of heterocyclic compounds with activity against AR-dependent LNCaP prostate cancer cells . The trans configuration provides a rigid cyclohexane core that presents substituents in a defined vectorial arrangement, which is critical for AR ligand-binding domain interactions. The hydrochloride salt offers advantages in large-scale amide coupling reactions by providing a non-hygroscopic, free-flowing solid that simplifies reaction setup and improves batch-to-batch reproducibility .

Kinase Inhibitor Scaffold Construction in Oncology Research

The trans-4-aminocyclohexanecarboxylate motif is employed as a conformationally restricted linker in kinase inhibitor design, where the trans geometry enforces a specific spatial separation between hinge-binding elements and solvent-exposed substituents . In parallel medicinal chemistry workflows requiring accurate dispensing of milligram quantities of building blocks, the crystalline hydrochloride salt enables precise gravimetric handling with standard laboratory equipment, minimizing weighing errors that could compromise SAR interpretation .

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